
2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol, also known as BPHM, is a piperazine derivative compound that has been studied for its potential applications in the fields of biochemistry and physiology. BPHM is the result of a synthetic process involving the reaction of 4-benzylpiperazine with 2-hydroxyethyl-6-methylpyrimidin-4-ol. BPHM has been studied for its potential to act as an inhibitor of several enzymes, as well as its ability to interact with various biochemical pathways.
科学的研究の応用
2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol has been studied for its potential applications in biochemistry and physiology. It has been studied for its ability to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol has also been studied for its potential to interact with various biochemical pathways, such as the pathways involved in inflammation, cancer, and metabolic diseases.
作用機序
2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol is believed to act as an inhibitor of several enzymes, including COX-2 and 5-LOX. By inhibiting these enzymes, 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol is thought to reduce the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol is also believed to interact with various biochemical pathways, such as those involved in inflammation, cancer, and metabolic diseases.
Biochemical and Physiological Effects
2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol has been studied for its potential to reduce inflammation, as well as its ability to inhibit the production of pro-inflammatory molecules. 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol has also been studied for its potential to reduce the risk of certain cancers, as well as its ability to interact with metabolic pathways. In addition, 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol has been studied for its potential to reduce the risk of certain cardiovascular diseases.
実験室実験の利点と制限
The primary advantage of using 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol in laboratory experiments is its ability to act as an inhibitor of several enzymes, including COX-2 and 5-LOX. This makes it a useful tool for studying the effects of these enzymes on various biochemical pathways. However, one of the limitations of using 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol in laboratory experiments is that it is not easily soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research involving 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol. These include further studies into its potential as an inhibitor of various enzymes, as well as its ability to interact with various biochemical pathways. In addition, future research could focus on the potential of 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol to reduce the risk of certain cancers, as well as its ability to reduce the risk of certain cardiovascular diseases. Other potential future directions could include studies into its potential as an anti-inflammatory agent, as well as its ability to interact with metabolic pathways. Finally, further research into the potential of 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol to interact with various biochemical pathways could lead to the development of novel therapeutic agents.
合成法
2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol is synthesized through a reaction of 4-benzylpiperazine and 2-hydroxyethyl-6-methylpyrimidin-4-ol. The reaction is conducted in a dry solvent such as acetonitrile, and a catalytic amount of sodium hydroxide is added to facilitate the reaction. The reaction is then heated to a temperature of around 80°C and stirred for several hours. The resulting product is then filtered and washed with water to remove any remaining impurities.
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-14-16(7-12-23)17(24)20-18(19-14)22-10-8-21(9-11-22)13-15-5-3-2-4-6-15/h2-6,23H,7-13H2,1H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJORWHGVAPLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B3019430.png)
![4-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphinothioyl-N,N-dimethylaniline](/img/structure/B3019431.png)
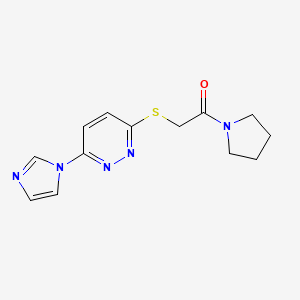
![4-methoxy-2-{2-[({[3-(trifluoromethyl)benzyl]oxy}imino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B3019435.png)


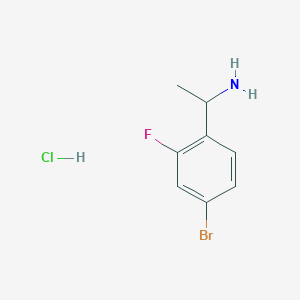
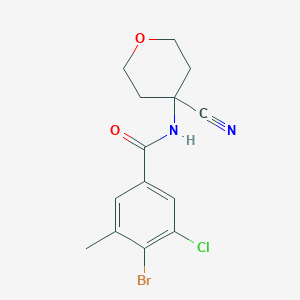

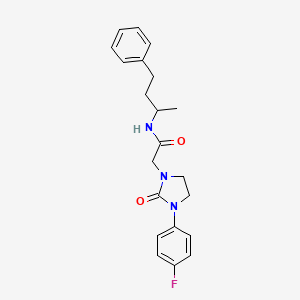
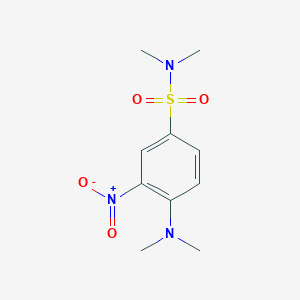
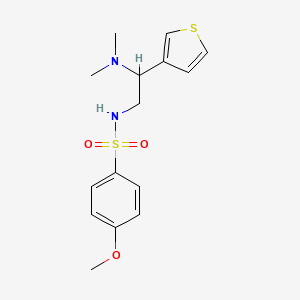
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3019449.png)